ethyl N-(1H-pyrrole-2-carbothioyl)carbamate
Overview
Description
Ethyl N-(1H-pyrrole-2-carbothioyl)carbamate is an organic compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 g/mol. This compound is characterized by the presence of a pyrrole ring, a carbamate group, and a thiocarbonyl group. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(1H-pyrrole-2-carbothioyl)carbamate typically involves the reaction of ethyl 1H-pyrrole-2-carboxylate with a thiocarbamoylating agent under controlled conditions. One common method includes the use of ethyl chloroformate and ammonium thiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(1H-pyrrole-2-carbothioyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiocarbonyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or alcohols; reactions are often conducted in the presence of a base like sodium hydride or potassium carbonate in solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: N-substituted carbamates
Scientific Research Applications
Ethyl N-(1H-pyrrole-2-carbothioyl)carbamate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Employed in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl N-(1H-pyrrole-2-carbothioyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiocarbonyl group is particularly reactive and can undergo nucleophilic attack, resulting in the formation of stable adducts. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Ethyl N-(1H-pyrrole-2-carbothioyl)carbamate can be compared with other similar compounds such as:
Ethyl 1H-pyrrole-2-carboxylate: Lacks the thiocarbonyl group, making it less reactive in certain chemical reactions.
N-(1H-pyrrole-2-carbothioyl)carbamate: Similar structure but without the ethyl group, affecting its solubility and reactivity.
Ethyl N-(1H-pyrrole-2-carbonyl)carbamate: Contains a carbonyl group instead of a thiocarbonyl group, leading to different chemical properties and reactivity.
This compound is unique due to the presence of both a carbamate and a thiocarbonyl group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl N-(1H-pyrrole-2-carbothioyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-2-12-8(11)10-7(13)6-4-3-5-9-6/h3-5,9H,2H2,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGZZCBTDSZIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)C1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353375 | |
Record name | Ethyl (1H-pyrrole-2-carbothioyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37488-43-0 | |
Record name | Ethyl N-(1H-pyrrol-2-ylthioxomethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37488-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 247000 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037488430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC247000 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (1H-pyrrole-2-carbothioyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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